molecular formula C17H17NO4 B14312675 Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- CAS No. 111752-56-8

Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-

Cat. No.: B14312675
CAS No.: 111752-56-8
M. Wt: 299.32 g/mol
InChI Key: DIACOYQUAUWNQL-UHFFFAOYSA-N
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Description

Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is an organic compound with the molecular formula C25H28O3 It is a derivative of benzamide, characterized by the presence of an acetyloxy group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- typically involves the acylation of benzamide derivatives. One common method includes the reaction of 2-hydroxybenzamide with acetic anhydride in the presence of a base such as pyridine. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyphenyl bromide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound, lacking the acetyloxy and ethoxyphenyl groups.

    2-Hydroxybenzamide: A precursor in the synthesis of Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)-.

    4-Ethoxybenzamide: A related compound with similar structural features.

Uniqueness

Benzamide, 2-(acetyloxy)-N-(4-ethoxyphenyl)- is unique due to the presence of both acetyloxy and ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

111752-56-8

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

[2-[(4-ethoxyphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO4/c1-3-21-14-10-8-13(9-11-14)18-17(20)15-6-4-5-7-16(15)22-12(2)19/h4-11H,3H2,1-2H3,(H,18,20)

InChI Key

DIACOYQUAUWNQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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